Cas no 1032227-96-5 (5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide)

5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 5-amino-N-benzhydryl-1-(4-methoxyphenyl)triazole-4-carboxamide
- 1H-1,2,3-Triazole-4-carboxamide, 5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-
- 5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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- インチ: 1S/C23H21N5O2/c1-30-19-14-12-18(13-15-19)28-22(24)21(26-27-28)23(29)25-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,24H2,1H3,(H,25,29)
- InChIKey: WTXXWQKDXNGKGR-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(OC)C=C2)C(N)=C(C(NC(C2=CC=CC=C2)C2=CC=CC=C2)=O)N=N1
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 9.66±0.46(Predicted)
5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3375-2918-25mg |
5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
1032227-96-5 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3375-2918-20mg |
5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
1032227-96-5 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3375-2918-10mg |
5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
1032227-96-5 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3375-2918-4mg |
5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
1032227-96-5 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3375-2918-40mg |
5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
1032227-96-5 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3375-2918-20μmol |
5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
1032227-96-5 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3375-2918-1mg |
5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
1032227-96-5 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3375-2918-2mg |
5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
1032227-96-5 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3375-2918-30mg |
5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
1032227-96-5 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3375-2918-50mg |
5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
1032227-96-5 | 90%+ | 50mg |
$160.0 | 2023-04-26 |
5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 関連文献
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1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamideに関する追加情報
Introduction to 5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1032227-96-5) and Its Emerging Applications in Chemical Biology
The compound 5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, identified by its CAS number 1032227-96-5, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This triazole-based derivative combines structural features that make it a promising candidate for further exploration in drug discovery and molecular medicine. The presence of both amino and carboxamide functional groups, alongside a diphenylmethyl substituent, contributes to its unique chemical properties and reactivity, which are being leveraged in contemporary research.
Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. Triazoles, in particular, have garnered attention due to their versatility and biological activity. The 5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide structure exemplifies how strategic modifications can enhance pharmacological efficacy. The 4-methoxyphenyl group introduces a hydrophobic moiety that may improve membrane permeability, while the diphenylmethyl group could contribute to binding affinity by increasing steric hindrance and hydrophobic interactions.
In the context of current research, this compound has been investigated for its potential role in modulating biological pathways associated with inflammation and neurodegeneration. Studies have suggested that derivatives of this class may interact with specific enzymes or receptors, leading to therapeutic effects. For instance, preliminary in vitro assays have demonstrated that certain analogs exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in inflammatory responses. The amino group at the 5-position of the triazole ring provides a site for further derivatization, allowing researchers to fine-tune its pharmacokinetic profile.
The diphenylmethyl substituent is particularly noteworthy, as it has been shown to enhance binding interactions in several drug candidates. This structural feature can improve solubility and metabolic stability, critical factors for drug development. Additionally, the 4-methoxyphenyl group may influence electronic properties through resonance effects, affecting the compound's reactivity and binding affinity. These characteristics make 5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide a valuable scaffold for designing molecules with tailored biological activities.
Recent publications have begun to explore the synthetic pathways for this compound and its derivatives. Researchers have reported efficient synthetic routes that involve multi-step organic transformations, including cyclization reactions and nucleophilic substitutions. These methods not only provide access to the target molecule but also offer opportunities for generating libraries of related compounds for high-throughput screening. The ability to rapidly synthesize and modify this structure is crucial for accelerating drug discovery efforts.
The potential applications of 5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide extend beyond inflammation and neurodegeneration. Preliminary data suggest that it may also exhibit antimicrobial properties or interfere with pathways involved in cancer cell proliferation. The carboxamide group is particularly interesting from a pharmacological standpoint, as it can participate in hydrogen bonding interactions with biological targets. This functionality could be exploited to enhance binding specificity and reduce off-target effects.
As computational chemistry techniques continue to advance, virtual screening methods are being employed to identify promising derivatives of this compound. Molecular docking studies have revealed potential binding modes with various targets of interest, providing insights into how structural modifications might improve efficacy. These computational approaches complement experimental efforts by allowing researchers to predictively model interactions at an early stage of drug development.
The synthesis and characterization of this compound also highlight the importance of analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. High-resolution data are essential for confirming molecular structure and understanding conformational dynamics. These analytical methods provide critical information for optimizing synthetic routes and evaluating purity standards before proceeding to biological testing.
In conclusion,5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1032227-96-5) represents a structurally intriguing molecule with significant potential in chemical biology and pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for developing novel therapeutic agents targeting various diseases. Continued exploration into its synthetic pathways and biological activities will likely yield valuable insights into its therapeutic potential.
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